molecular formula C148H228N40O46S3 B083992 Calcitonin-rat CAS No. 11118-25-5

Calcitonin-rat

カタログ番号: B083992
CAS番号: 11118-25-5
分子量: 3399.8 g/mol
InChIキー: URGZBUPIVSHGEI-YKIIJANRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Calcitonin-rat can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells produce the peptide, which is subsequently extracted, purified, and refolded to obtain the active hormone .

化学反応の分析

Types of Reactions: Calcitonin-rat primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues, forming disulfide bridges essential for its biological activity .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the active this compound peptide, which contains a disulfide bridge between cysteine residues at positions 1 and 7 .

科学的研究の応用

Calcitonin-rat has extensive applications in scientific research:

作用機序

Calcitonin-rat exerts its effects by binding to the calcitonin receptor, a G protein-coupled receptor (GPCR) expressed on osteoclasts. This binding inhibits osteoclastic bone resorption, leading to decreased release of calcium from bones into the bloodstream. The hormone also reduces renal tubular reabsorption of calcium, promoting its excretion in urine . The molecular pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of osteoclast activity .

類似化合物との比較

Uniqueness: this compound is unique due to its specific amino acid sequence and its role in rodent models for studying bone metabolism and calcium homeostasis. Its potency and stability make it a valuable tool in research compared to human calcitonin .

生物活性

Calcitonin, a peptide hormone produced by the parafollicular cells of the thyroid gland, plays a crucial role in calcium homeostasis and bone metabolism. In rats, calcitonin is particularly significant due to its effects on osteoclasts, the cells responsible for bone resorption. This article explores the biological activity of calcitonin in rats, focusing on its mechanisms of action, effects on bone metabolism, and relevant research findings.

Calcitonin exerts its biological effects primarily through interactions with specific receptors on osteoclasts. The hormone inhibits osteoclast activity via two distinct mechanisms:

  • Quiescence (Q Effect) : This mechanism induces a state of inactivity in osteoclasts, reducing their bone-resorbing activity.
  • Retraction (R Effect) : Calcitonin promotes the retraction of osteoclasts from the bone surface, further inhibiting bone resorption.

Research indicates that calcitonin acts through a receptor complex that may involve distinct signaling pathways. For instance, studies have shown that calcitonin can elevate intracellular calcium levels in osteoclasts, which is critical for its R effect .

Effects on Bone Metabolism

Calcitonin's primary role in bone metabolism is to decrease bone resorption, thereby influencing overall bone density and health. Several studies have documented these effects:

  • Inhibition of Bone Resorption : Calcitonin administration has been shown to significantly reduce markers of bone resorption such as tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX-1) in ovariectomized rats, an established model for postmenopausal osteoporosis .
  • Promotion of Bone Formation : Interestingly, calcitonin also appears to stimulate osteoblastic activity indirectly by increasing the expression of Wnt10b in osteoclasts. This leads to enhanced osteoblastic mineralization and overall bone formation .

Case Studies and Experimental Evidence

  • In Vitro Studies : A study demonstrated that synthetic chicken calcitonin inhibited bone resorption by neonatal rat osteoclasts at concentrations as low as 0.1 pg/ml. In contrast, embryonic chick osteoclasts showed no response even at higher concentrations . This highlights species-specific responses to calcitonin.
  • Ovariectomized Rat Model : In a controlled experiment involving ovariectomized rats, calcitonin treatment resulted in:
    • Decreased serum levels of TRAP5b and CTX-1.
    • Increased levels of osteocalcin and P1NP (procollagen type I N-terminal propeptide), indicating enhanced bone formation .
    • Histological analysis revealed increased Wnt10b expression in the femur of calcitonin-treated rats compared to controls .
  • Mechanistic Insights : Further investigations into the signaling pathways revealed that calcitonin activates adenylate cyclase through a G protein-coupled receptor mechanism, which is critical for its Q effect. However, the R effect appears to be mediated by a different pathway that does not respond to other related peptides like amylin or CGRP .

Data Tables

Study FocusKey FindingsReference
Inhibition of Osteoclast ActivityCalcitonin inhibits rat osteoclast motility at low concentrations (0.1 pg/ml)
Bone Resorption MarkersDecreased TRAP5b and CTX-1 with increased osteocalcin post-calcitonin treatment
Wnt10b ExpressionIncreased Wnt10b expression correlates with enhanced osteoblastic activity
Mechanistic PathwaysDistinct signaling pathways for Q and R effects identified

特性

IUPAC Name

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGZBUPIVSHGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H228N40O46S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583175
Record name PUBCHEM_16133000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11118-25-5
Record name PUBCHEM_16133000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。